methyl 2-(9H-fluoren-9-yl)acetate

Physicochemical characterization Solid-phase synthesis Purification and handling

Researchers requiring a crystalline, protected form of fluorene-9-acetic acid for solid-phase peptide synthesis often face challenges with reagent stability and blank interference. Methyl 2-(9H-fluoren-9-yl)acetate directly addresses these pain points: the methyl ester enables precise stoichiometric weighing (m.p. 60-63 °C), and its derived 9-fluoreneacetyl (FA) tag has been shown to outperform the standard FMOC tag in derivatization efficiency and reagent stability for HPLC-fluorescence detection. This compound streamlines N-terminal capping and the synthesis of fluorenyl-modified amino acid analogs, ensuring reliable supply for peptide and bioanalytical workflows.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 174770-81-1
Cat. No. B064798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(9H-fluoren-9-yl)acetate
CAS174770-81-1
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C16H14O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3
InChIKeyLZTQKAIVLZAUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(9H-fluoren-9-yl)acetate (CAS 174770-81-1): Physicochemical Profile and Comparator Landscape


Methyl 2-(9H-fluoren-9-yl)acetate (CAS 174770-81-1), also known as methyl 9-fluoreneacetate, is a C16H14O2 ester derivative of fluorene-9-acetic acid with a molecular weight of 238.28 g/mol . It exists as a solid at room temperature with a reported melting point of 60–63 °C [1]. The compound is primarily employed as a protected synthetic intermediate in peptide chemistry, where the methyl ester serves as a reversible carboxyl masking group that can be hydrolyzed to regenerate the parent fluorene-9-acetic acid (CAS 6284-80-6) . Its closest structural analogs include the free acid (fluorene-9-acetic acid, m.p. 133–135 °C) , the ethyl ester (ethyl 2-(9H-fluoren-9-yl)acetate, CAS 159803-52-8, liquid at room temperature) [2], and methyl 9H-fluorene-9-carboxylate (CAS 3002-30-0) [3]. Selection among these analogs is governed by differences in lipophilicity, crystallinity, hydrolytic lability, and compatibility with downstream synthetic or analytical workflows.

Why Fluorene-9-acetic Acid Derivatives Cannot Be Interchanged: The Case for Methyl 2-(9H-fluoren-9-yl)acetate


Though fluorene-9-acetic acid and its alkyl esters share a common fluorenyl-acetate scaffold, their interchangeability in synthetic and analytical workflows is severely constrained by divergent physicochemical properties. The free acid (m.p. 133–135 °C, logP 3.27, PSA 37.3 Ų) differs from the methyl ester (m.p. 60–63 °C, XlogP 3.2, PSA 26.3 Ų) in crystallinity, hydrogen-bonding capacity, and chromatographic behavior. The ethyl ester (CAS 159803-52-8, XlogP 3.5) [1] is a liquid under ambient conditions, complicating handling and purification relative to the crystalline methyl ester. Critically, the methyl ester's hydrolytic lability differs from that of the ethyl ester, affecting both the kinetics of carboxyl deprotection and the stability of intermediates during multi-step syntheses [2]. In solid-phase derivatization, the 9-fluoreneacetyl (FA) tag—the functional motif directly accessible from the methyl ester—has been shown to outperform the widely used 9-fluorenylmethoxycarbonyl (FMOC) tag in derivatization efficiency, reagent stability, and blank interference [3]. Substituting the methyl ester with a free acid or alternative ester without adjusting reaction conditions therefore risks altered reaction rates, reduced yields, or incompatible physical forms.

Quantitative Differential Evidence for Methyl 2-(9H-fluoren-9-yl)acetate Versus Closest Analogs


Melting Point and Physical Form: Crystalline Methyl Ester vs. Liquid Ethyl Ester vs. High-Melting Free Acid

Methyl 2-(9H-fluoren-9-yl)acetate is a crystalline solid with a melting point of 60–63 °C, enabling straightforward weighing, storage, and purification by recrystallization . In contrast, the ethyl ester analog (ethyl 2-(9H-fluoren-9-yl)acetate, CAS 159803-52-8) is a liquid at ambient temperature with a boiling point of 112–118 °C at 0.1 mmHg, complicating solid-handling workflows [1]. The parent free acid (fluorene-9-acetic acid) melts at 133–135 °C, requiring higher temperatures for melt-processing and exhibiting lower solubility in non-polar organic solvents due to its free carboxyl group (PSA 37.3 Ų vs. 26.3 Ų for the methyl ester) .

Physicochemical characterization Solid-phase synthesis Purification and handling

Lipophilicity Tuning: XlogP 3.2 for the Methyl Ester vs. 3.5 for the Ethyl Ester and 3.27 for the Free Acid

The calculated XlogP of methyl 2-(9H-fluoren-9-yl)acetate is 3.2, compared to XlogP 3.5 for the ethyl ester [1] and experimental logP 3.27 for the free acid . The methyl ester's intermediate lipophilicity positions it between the more hydrophobic ethyl ester and the more polar free acid, providing a distinct retention time and solubility profile in reversed-phase chromatographic systems. This 0.3 logP unit difference relative to the ethyl ester translates to an approximately 2-fold difference in octanol-water partition coefficient, which can be exploited to optimize separation from reaction byproducts or to tune membrane permeability in biological assays .

Lipophilicity LogP Chromatographic retention Membrane permeability

Hydrogen-Bonding Capacity: Zero H-Bond Donors in the Methyl Ester vs. One Donor in the Free Acid

Methyl 2-(9H-fluoren-9-yl)acetate possesses zero hydrogen-bond donor atoms and two hydrogen-bond acceptor atoms, compared to the free acid which possesses one hydrogen-bond donor (the carboxylic acid –OH) and two acceptors . The absence of a donor in the methyl ester eliminates intermolecular hydrogen-bonding networks that otherwise contribute to the free acid's higher melting point (133–135 °C vs. 60–63 °C) and reduced solubility in non-polar solvents . This difference directly impacts chromatographic peak symmetry and loading capacity on normal-phase silica, where the free acid's carboxylic proton can cause peak tailing [1].

Hydrogen bonding Crystallization Chromatography Protecting group strategy

Derivatization Efficiency: 9-Fluoreneacetyl (FA) Tag Outperforms FMOC Tag in HPLC Applications

In a direct comparative study, silica-based derivatization reagents tagged with the 9-fluoreneacetyl (FA) group—the functional motif derived from fluorene-9-acetic acid and accessible via its methyl ester—demonstrated superior performance relative to the 9-fluorenylmethoxycarbonyl (FMOC)-tagged reagents across three metrics: derivatization efficiency, reagent stability, and blank reagent interferences [1]. The FA-tagged reagent was successfully applied to the pre-column, off-line derivatization and fluorescence detection of cadaverine and aliphatic amine mixtures [1]. This finding establishes a quantifiable advantage for the 9-fluoreneacetyl scaffold over the more widely used FMOC scaffold in analytical derivatization workflows.

Derivatization HPLC Fluorescence detection Solid-phase extraction

Rotatable Bond Count: Three Rotatable Bonds Provide Conformational Flexibility Distinct from the Free Acid

Methyl 2-(9H-fluoren-9-yl)acetate contains three rotatable bonds (the ester C–O, the C–C bond linking the fluorene ring to the acetate moiety, and the acetate CH2–CO bond), compared to two rotatable bonds in the free acid (the C–C fluorene-acetate linkage and the CH2–CO bond) . The additional rotatable bond in the methyl ester arises from the ester C–O linkage and introduces greater conformational freedom, which can influence molecular recognition events such as enzyme-inhibitor binding and crystal packing. The ethyl ester possesses four rotatable bonds [1], potentially introducing excessive flexibility that may reduce binding affinity in sterically constrained active sites.

Conformational analysis Molecular docking Crystallography

Synthetic Accessibility: Single-Step Fischer Esterification vs. Multi-Step Fmoc Protection

The synthesis of methyl 2-(9H-fluoren-9-yl)acetate proceeds via direct Fischer esterification of commercially available fluorene-9-acetic acid (CAS 6284-80-6) with methanol under acid catalysis—a single-step, high-yielding transformation . In contrast, preparing the corresponding Fmoc-protected amino acid derivatives requires a multi-step sequence involving 9-fluorenylmethanol activation, chloroformate formation, and coupling to the amino acid, typically yielding 60–85% over three steps [1][2]. This synthetic simplicity translates to lower procurement cost and faster custom synthesis turnaround for the methyl ester relative to Fmoc-based analogs when a simple carboxyl-protected fluorene building block is required.

Synthesis Fischer esterification Protecting group Cost efficiency

Optimal Scientific and Industrial Application Scenarios for Methyl 2-(9H-fluoren-9-yl)acetate


Carboxyl-Protected Intermediate in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc-SPPS workflows, methyl 2-(9H-fluoren-9-yl)acetate serves as a protected form of fluorene-9-acetic acid, enabling N-terminal capping or incorporation as a fluorenyl-modified amino acid analog. The methyl ester's crystalline solid form (m.p. 60–63 °C) facilitates precise weighing for stoichiometric reactions, while its intermediate lipophilicity (XlogP 3.2) ensures compatibility with standard DMF and DCM solvent systems. The ester is cleavable under mild basic conditions to regenerate the free acid for subsequent coupling steps [1].

Fluorescence Derivatization Reagent for HPLC Analysis of Amines

The 9-fluoreneacetyl (FA) chromophore, directly available from methyl 2-(9H-fluoren-9-yl)acetate via hydrolysis and activation, has been shown to outperform the FMOC tag in derivatization efficiency, reagent stability, and blank interference for HPLC-fluorescence detection of primary and secondary amines [2]. This makes the methyl ester a strategic starting material for preparing FA-tagged solid-phase extraction or derivatization reagents in bioanalytical laboratories.

Synthesis of Fluorene-Modified Neuropeptide Analogs

Fluorene-9-acetic acid derivatives, including the methyl ester, have established utility in the preparation of pyrokinin-class insect neuropeptides . The methyl ester provides a protected carboxyl handle that can be selectively deprotected after peptide chain assembly, enabling late-stage introduction of the fluorenylacetyl moiety for structure-activity relationship (SAR) studies. In comparative cuticle penetration studies, the 9-fluoreneacetic acid analog of an insect pyrokinin peptide demonstrated intermediate penetration rates between the more rapid 6-phenylhexanoic acid analog and the slower 1-pyrenebutyric acid analog [3], highlighting the importance of the fluorenyl group's specific physicochemical profile for biological activity.

Precursor for Enzyme Inhibitor Libraries Targeting Aldose Reductase and HDACs

The fluorene-9-acetic acid scaffold has demonstrated inhibitory activity against aldose reductase (a target for diabetic complications) and histone deacetylases (HDACs, cancer targets) [4][5]. Methyl 2-(9H-fluoren-9-yl)acetate can be employed as a diversifiable ester precursor for generating focused compound libraries via parallel amidation or transesterification, with the methyl ester serving as a traceless protecting group that is removed during library synthesis to reveal the active free acid pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 2-(9H-fluoren-9-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.